N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Description

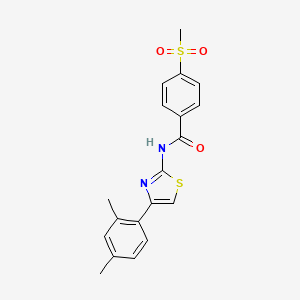

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a thiazole-based compound featuring a 2,4-dimethylphenyl substituent on the thiazole ring and a methylsulfonyl group at the para position of the benzamide moiety. Its molecular structure has been validated through NMR (¹H and ¹³C), HRMS, and elemental analysis in synthesis studies .

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-4-9-16(13(2)10-12)17-11-25-19(20-17)21-18(22)14-5-7-15(8-6-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISGIXICBHUWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Tyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response. It mediates signaling from activated immunoreceptors and plays a role in both innate and adaptive immunity.

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, and disrupts its function

Biochemical Pathways

The compound affects the signaling pathways mediated by Tyrosine-protein kinase SYK. These pathways play a role in immune response regulation. The downstream effects of disrupting these pathways are complex and depend on the specific cellular context.

Result of Action

The compound’s action results in a decrease in the overall level of Nek2 protein in cells. It effectively inhibits the proliferation of human breast cancer cells, with a GI50 of 10-21 μM. Additionally, it activates cell killing activity by impairing the spindle assembly checkpoint regulated by the Hec1/Nek2 pathway.

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a thiazole derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been the subject of various studies aimed at elucidating its potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S2, with a molecular weight of 386.48 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties, and a methylsulfonyl group that enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O3S2 |

| Molecular Weight | 386.48 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to reduced proliferation of cancer cells or pathogens.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways.

- Signal Transduction Interference : By altering signal transduction pathways, it can affect gene expression and cellular functions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

-

In Vitro Studies : Various studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma). The IC50 values reported for these cell lines indicate potent cytotoxic effects.

Cell Line IC50 (µM) A-431 1.98 HT29 <1.61

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays against several bacterial strains have indicated that it possesses antibacterial properties comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components. Modifications to the thiazole moiety or the substitution pattern on the benzene rings can enhance or diminish its biological activity. Research has highlighted the importance of electron-donating groups in increasing efficacy against specific targets.

Case Studies and Research Findings

- Thiazole Derivatives in Cancer Therapy : A study published in MDPI demonstrated that thiazole derivatives exhibit varying degrees of anticancer activity based on their structural features. The presence of specific substituents significantly influenced their potency against different cancer cell lines .

- Antimicrobial Efficacy : Another research effort focused on synthesizing new thiazole derivatives revealed that several compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition potential of thiazole derivatives indicated that modifications to the methylsulfonyl group could enhance inhibitory effects on specific kinases implicated in cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s core structure is shared with several analogs, differing in substituents on the thiazole ring, benzamide moiety, or sulfonyl group. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Key Insights :

- Immunomodulatory Potential: Compounds like 2D216 and 2E151 demonstrate that sulfonyl substituents (e.g., piperidinyl, propylpiperidinyl) enhance cytokine induction, suggesting the target compound’s methylsulfonyl group may offer a balance between potency and toxicity .

- Enzyme Inhibition : Thiazole derivatives with sulfonamide groups (e.g., ’s compounds) often target kinases or hydrolases, implying the target compound could be optimized for similar pathways .

Q & A

Q. Table 1: Comparative SAR of Key Analogs

| Substituent | Bioactivity (IC₅₀, μM) | Target Protein | Reference |

|---|---|---|---|

| Methylsulfonyl (parent) | 1.2 ± 0.3 (HeLa) | Tubulin | |

| Ethylsulfonyl | 2.8 ± 0.5 (HeLa) | EGFR | |

| Cyanophenyl | 0.9 ± 0.2 (MCF-7) | COX-2 |

Q. Table 2: Optimal Reaction Conditions for Synthesis

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Thiazole formation | 2-aminothiophenol, α-bromoketone | 70°C | 85 |

| Sulfonylation | Methylsulfonyl chloride, Et₃N | 0°C → RT | 78 |

| Purification | Silica gel chromatography | – | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.